molecular formula C9H14ClNO B14504685 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride CAS No. 63515-61-7

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride

Cat. No.: B14504685
CAS No.: 63515-61-7
M. Wt: 187.66 g/mol
InChI Key: QZPFWUXMSJOQAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol typically involves the reaction of quinuclidin-3-ol with an ethynylating agent under specific conditions. One common method involves the use of acetylene gas in the presence of a strong base, such as sodium amide, to introduce the ethynyl group onto the quinuclidin-3-ol scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce saturated alcohols .

Scientific Research Applications

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets. The ethynyl group and the quinuclidin-3-ol moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

63515-61-7

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-2-9(11)7-10-5-3-8(9)4-6-10;/h1,8,11H,3-7H2;1H

InChI Key

QZPFWUXMSJOQAV-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CN2CCC1CC2)O.Cl

Origin of Product

United States

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